molecular formula C7H16ClN B8631834 (3-chloropropyl)(methyl)(propan-2-yl)amine

(3-chloropropyl)(methyl)(propan-2-yl)amine

Cat. No.: B8631834
M. Wt: 149.66 g/mol
InChI Key: MGUSKVMIXPXOLC-UHFFFAOYSA-N
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Description

(3-chloropropyl)(methyl)(propan-2-yl)amine is an organic compound that features a chloroalkyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloropropyl)(methyl)(propan-2-yl)amine typically involves the reaction of 3-chloropropylamine with isopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-chloropropyl)(methyl)(propan-2-yl)amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted amines, thiols, or ethers.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

(3-chloropropyl)(methyl)(propan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modifying biological molecules or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-chloropropyl)(methyl)(propan-2-yl)amine involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropropyl)trimethoxysilane: Used in surface modification and as a coupling agent.

    (3-Aminopropyl)triethoxysilane: Commonly used in silanization processes for surface functionalization.

Uniqueness

(3-chloropropyl)(methyl)(propan-2-yl)amine is unique due to its specific combination of a chloroalkyl group and an amine, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

3-chloro-N-methyl-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C7H16ClN/c1-7(2)9(3)6-4-5-8/h7H,4-6H2,1-3H3

InChI Key

MGUSKVMIXPXOLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropylmethylamine (4 g, 56 mmol), acetone (12 ml, 3 vol), 5M NaOH solution (13.44 ml, 1.2 eq.) and 1-bromo-3-chloropropane (13.22 g, 84 mmol, 1.5 eq.) were reacted together according to general procedure A to give the title compound (4.8 g, 66%) as a colourless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
13.44 mL
Type
reactant
Reaction Step One
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
66%

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